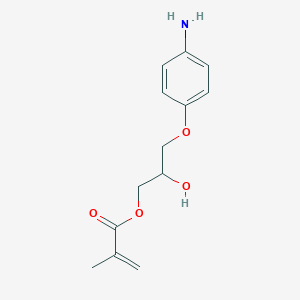
1-Butanone, 4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-, (3S)- is a chemical compound with the molecular formula C11H11Cl3O3. It is known for its unique structure, which includes a trichloromethyl group and a methoxyphenyl group. This compound is used in various scientific research applications due to its distinct chemical properties .
Métodos De Preparación
The synthesis of 1-Butanone, 4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-, (3S)- involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with trichloroacetyl chloride in the presence of a base to form an intermediate. This intermediate is then subjected to a reduction reaction to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Butanone, 4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Butanone, 4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-, (3S)- involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds include:
®-4,4,4-trichloro-3-hydroxy-1-phenyl-1-butanone: This compound has a similar structure but lacks the methoxy group, which can result in different chemical and biological properties.
4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-2-butanone: This compound has a different substitution pattern, leading to variations in reactivity and applications. The uniqueness of 1-Butanone, 4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-, (3S)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
188854-66-2 |
|---|---|
Fórmula molecular |
C11H11Cl3O3 |
Peso molecular |
297.6 g/mol |
Nombre IUPAC |
(3S)-4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C11H11Cl3O3/c1-17-8-4-2-7(3-5-8)9(15)6-10(16)11(12,13)14/h2-5,10,16H,6H2,1H3/t10-/m0/s1 |
Clave InChI |
WYUYXDKHCDNZSU-JTQLQIEISA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)C[C@@H](C(Cl)(Cl)Cl)O |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CC(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)

![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)



![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)



![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)


